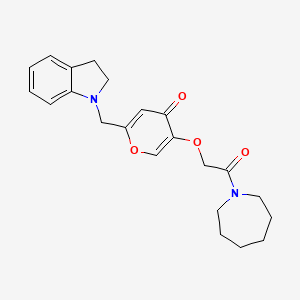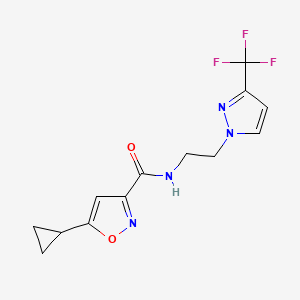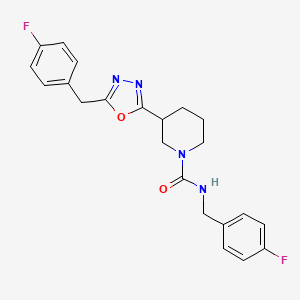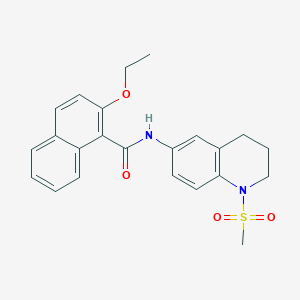![molecular formula C20H20N6O2S B2689124 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide CAS No. 393821-21-1](/img/structure/B2689124.png)
4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H NMR spectroscopy . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the ethyl ester derivative with hydrazine hydrate . This reaction is performed under reflux conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule . In addition, IR spectroscopy can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study highlighted the synthesis of derivatives similar to the given compound and evaluated their antimicrobial activity against various bacteria and fungi. The compounds exhibited significant antimicrobial properties, suggesting potential utility in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antitumor Activity
Research on novel derivatives containing a pyrazole moiety similar to the mentioned compound demonstrated considerable antitumor activity. One derivative was found to be more effective than doxorubicin, a reference drug, highlighting its potential in cancer therapy (Alqasoumi et al., 2009).
Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities
A series of novel derivatives was synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities. Some compounds exhibited significant efficacy in these areas, indicating their potential for therapeutic application (Küçükgüzel et al., 2013).
Antimicrobial Evaluation of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives
Compounds were prepared and shown to possess good antibacterial and antifungal activity, showcasing the potential of these derivatives in developing new antimicrobial agents (El-Sayed, Fadda, & El-Saadaney, 2020).
Synthesis and Radiosensitizing Evaluation of Sulfonamide Derivatives
This study introduced novel sulfonamide derivatives tested for their in vitro anticancer activity against a human tumor liver cell line, showing higher activity than the reference drug. Some derivatives also enhanced the cell-killing effect of γ-radiation, indicating potential as radiosensitizers in cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Wirkmechanismus
Target of Action
The primary target of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide affects the cell cycle progression pathway . The downstream effects include a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of 4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is a significant reduction in cell proliferation . This is achieved through the induction of apoptosis within cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14-3-2-4-16(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-17(8-6-15)29(21,27)28/h2-8,11-13H,9-10H2,1H3,(H2,21,27,28)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLKRBRPNIYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689041.png)

![N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2689046.png)
![Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2689048.png)
![N-(4-butylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2689049.png)

![(Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2689052.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid dihydrochloride](/img/structure/B2689056.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2689059.png)
![1-(2-Ethoxyphenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2689060.png)
![ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2689061.png)
![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)
